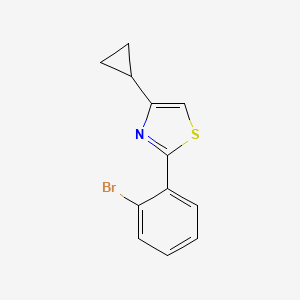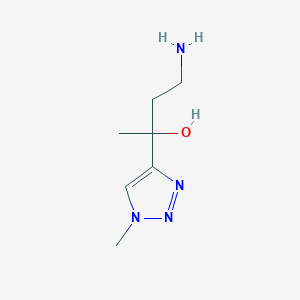
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and cyclopropyl substituents. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromobenzaldehyde with cyclopropylamine and sulfur can yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell wall components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a cyclopropyl group.
2-(2-Bromophenyl)-4-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H10BrNS |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C12H10BrNS/c13-10-4-2-1-3-9(10)12-14-11(7-15-12)8-5-6-8/h1-4,7-8H,5-6H2 |
Clé InChI |
WESAUYKOQUXVMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CSC(=N2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)
![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
